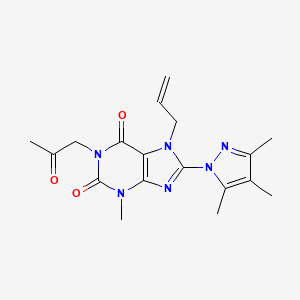

3-Methyl-1-(2-oxopropyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trih ydropurine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Methyl-1-(2-oxopropyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione" is not directly discussed in the provided papers. However, the papers do detail the synthesis and structural analysis of a related compound, which is a spirocyclic compound with a 1,8,8-trimethyl substitution pattern. The compound of interest in the papers is synthesized through a reaction involving 2-methyl-2-(prop-2′-enyl)cyclopentane-1,3-dione and 2,2-dimethylpropane-1,3-diol, leading to a series of chemical transformations that ultimately yield a spirocyclic alcohol and its derivatives .

Synthesis Analysis

The synthesis process described in the papers involves a multi-step reaction starting with the formation of a spirocyclic ketone, followed by hydride reduction to produce a mixture of epimeric alcohols. These alcohols are then separated and further processed through oxidative cleavage, borohydride reduction, and silylation to yield pure epimers of a silyloxyethyl-substituted spirocyclic benzoate. The final step involves flash vacuum pyrolysis and treatment with tetrabutylammonium fluoride to obtain the corresponding spirocyclic alcohol .

Molecular Structure Analysis

The molecular structure of the synthesized compound, specifically the (1RS,2SR)-1,8,8-trimethyl-1-(prop-2′-enyl)-6,10-dioxaspiro[4.5]dec-2-yl benzoate, was determined using X-ray crystallography. This technique allowed for the establishment of the relative stereochemistry of the compound, providing detailed insights into its three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the spirocyclic compound are characterized by a series of selective transformations. These include the initial condensation reaction, the stereoselective hydride reduction, and the subsequent steps leading to the formation of epimeric benzoates. The use of flash vacuum pyrolysis and tetrabutylammonium fluoride treatment indicates a careful design to achieve the desired end product while preserving the delicate stereochemistry of the molecule .

Physical and Chemical Properties Analysis

While the papers do not provide a comprehensive analysis of the physical and chemical properties of the synthesized compounds, the methods used in their synthesis and the structural determination suggest that these compounds possess unique stereochemical and physicochemical characteristics. The spirocyclic structure, in particular, is likely to impart a degree of rigidity and influence the compound's reactivity and interaction with other molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Enolethers Synthesis and Bipyrimidines :The study on enolethers synthesis demonstrates the accessibility of dialkoxy-3,4-diones through acylation and subsequent reactions to produce bipyrimidines, showcasing synthetic pathways for complex heterocyclic compounds (Effenberger & Barthelmess, 1995).

Hydrogen Bonding and Tautomerism in Acylpyran-diones :Investigation into the structures of acylpyran-diones and related compounds reveals insights into hydrogen bonding and tautomerism, important for understanding chemical reactivity and properties (Hansen, Bolvig, & Kappe, 1995).

Ene Reaction with Tiglic Acid Derivatives :A study on the ene reaction of nitrosoarene and singlet oxygen with tiglic-acid derivatives highlights methods for synthesizing enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives, indicating potential for creating biologically active compounds (Adam, Degen, Krebs, & Saha-Möller, 2002).

Antibacterial Activity and Synthesis

Synthesis of Isoindole-diones and Antibacterial Activity :Research into alkoxy isoindole-1,3-diones and their antibacterial properties showcases the potential for these compounds in developing new antibacterial agents, highlighting a direct application in pharmaceutical chemistry (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Photochemistry and Molecular Structures

Photodimerization of Steroid Enones :A study on the solid-state photodimerization of steroid enones demonstrates the photochemical reactivity of certain steroid derivatives, offering insights into the synthesis of complex molecular structures through photochemistry (DellaGreca, Iesce, Previtera, Temussi, Zarrelli, Mattia, & Puliti, 2002).

Eigenschaften

IUPAC Name |

3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O3/c1-7-8-22-14-15(19-17(22)24-13(5)11(3)12(4)20-24)21(6)18(27)23(16(14)26)9-10(2)25/h7H,1,8-9H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUZENMVWYJBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(2-oxopropyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)

![2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2553362.png)

![N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2553363.png)

![7-(2,5-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2553364.png)

![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)